molecular formula C8H10N2O2S B139332 Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate CAS No. 157459-68-2

Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate

Cat. No. B139332
M. Wt: 198.24 g/mol
InChI Key: DCNDODRWJORREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate is a heterocyclic compound that has attracted attention in recent years due to its potential applications in scientific research. This molecule is a derivative of imidazole and thiazole, which are two important classes of heterocyclic compounds widely used in drug discovery and development. The synthesis of Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate has been reported in the literature, and its mechanism of action and biochemical and physiological effects have been investigated.

Mechanism Of Action

The mechanism of action of Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate is not fully understood. However, it has been reported to inhibit the growth of bacteria and fungi by interfering with the synthesis of their cell walls. It has also been reported to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of pain and inflammation. In addition, Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate has been reported to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Biochemical And Physiological Effects

Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate has been reported to have several biochemical and physiological effects. It has been reported to inhibit the growth of bacteria and fungi, which makes it a potential candidate for the development of new antibiotics. It has also been reported to have anti-inflammatory and analgesic effects, which makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In addition, Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate has been reported to induce apoptosis in cancer cells, which makes it a potential candidate for the development of new anticancer drugs.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate in lab experiments include its reported antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer activities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation of its mechanism of action.

Future Directions

There are several future directions for the research on Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate. One direction is the development of new antibiotics based on this compound. Another direction is the development of new drugs for the treatment of pain and inflammation. In addition, further investigation of the mechanism of action of Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate is needed to fully understand its potential applications in scientific research.

Synthesis Methods

The synthesis of Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate has been reported in the literature. One of the reported methods involves the reaction of 2-mercapto-1-methylimidazole with ethyl chloroacetate in the presence of sodium ethoxide to yield Ethyl 2-(2-methyl-1H-imidazol-1-yl)thiazole-4-carboxylate. This intermediate is then cyclized with acetic anhydride in the presence of sulfuric acid to give Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate. Other methods for the synthesis of this compound have also been reported in the literature.

Scientific Research Applications

Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate has potential applications in scientific research. This compound has been reported to have antibacterial and antifungal activity, which makes it a potential candidate for the development of new antibiotics. It has also been reported to have anti-inflammatory and analgesic effects, which makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In addition, Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate has been reported to have anticancer activity, which makes it a potential candidate for the development of new anticancer drugs.

properties

CAS RN

157459-68-2

Product Name

Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate

InChI

InChI=1S/C8H10N2O2S/c1-2-12-7(11)6-5-10-3-4-13-8(10)9-6/h5H,2-4H2,1H3

InChI Key

DCNDODRWJORREI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN2CCSC2=N1

Canonical SMILES

CCOC(=O)C1=CN2CCSC2=N1

synonyms

Imidazo[2,1-b]thiazole-6-carboxylic acid, 2,3-dihydro-, ethyl ester (9CI)

Origin of Product

United States

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